N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(2-(4-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a structurally complex acetamide derivative featuring a thieno[3,4-c]pyrazol scaffold substituted with a 4-chlorophenyl group and a 1,3-dioxoisoindolin-2-yl moiety.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S/c22-12-5-7-13(8-6-12)26-19(16-10-30-11-17(16)24-26)23-18(27)9-25-20(28)14-3-1-2-4-15(14)21(25)29/h1-8H,9-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVFVMZHFWSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl group and the isoindolinone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as crystallization, chromatography, and recrystallization are commonly used to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties might be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Key Observations:
Heterocyclic Core: The thieno[3,4-c]pyrazol system in the target compound introduces fused aromaticity and rigidity, contrasting with the monocyclic thiazol or pyrazole cores in analogs. This may enhance thermal stability or π-π stacking interactions in crystals .
Functional Groups : The 1,3-dioxoisoindolin-2-yl group in the target compound is unique among the listed analogs. This electron-withdrawing moiety could influence electronic properties, such as redox behavior or hydrogen-bond acceptor capacity.
Crystallographic and Hydrogen Bonding Patterns
Crystallographic studies of related compounds reveal common hydrogen-bonding motifs critical for molecular packing. For example, 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide forms R₂²(8) inversion dimers via N–H⋯N interactions, stabilizing its crystal lattice . Similar motifs are observed in other thiazol- and pyrazole-based acetamides, suggesting that the acetamide linkage serves as a versatile hydrogen-bond donor/acceptor.
The target compound’s hydrogen-bonding behavior remains uncharacterized, but its acetamide group and dioxoisoindolinyl oxygen atoms are likely to participate in intermolecular interactions. Graph set analysis (as defined by Etter’s formalism) could classify these patterns, aiding in predicting solubility or co-crystallization tendencies .
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core combined with an isoindolin-2-one moiety. Its molecular formula is with a molecular weight of approximately 418.9 g/mol. The presence of the chlorophenyl group and the dioxoisoindolin structure contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit various biological activities, including:
- Anticancer Activity : Thieno[3,4-c]pyrazoles have been reported to inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antioxidant Properties : These compounds can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
- Antimicrobial Activity : Thieno[3,4-c]pyrazoles have shown efficacy against various microbial strains.
Case Studies
-
Anticancer Activity :
A study assessed the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on HepG-2 (liver cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 4.37 ± 0.7 µM for HepG-2 and 8.03 ± 0.5 µM for A549 cells, indicating potent anticancer activity . -
Antioxidant Effects :
In an experiment involving Nile fishes exposed to 4-nonylphenol toxicity, thieno[3,4-c]pyrazole compounds were administered. The results showed a significant reduction in erythrocyte malformations compared to control groups, suggesting protective antioxidant properties . -
Anti-inflammatory Potential :
Thieno[3,4-c]pyrazoles have been linked to the inhibition of phosphodiesterase enzymes involved in inflammatory responses. This mechanism highlights their potential use in treating conditions like asthma and rheumatoid arthritis .
Data Table: Biological Activities of Thieno[3,4-c]pyrazole Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The presence of multiple functional groups allows for diverse reactivity patterns that can be exploited for further derivatization.
The proposed mechanisms for its biological activity include:
- Inhibition of Kinases : Targeting specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : Enhancing cellular antioxidant defenses.
- Cell Cycle Regulation : Inducing G1/S phase arrest in cancer cells.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Microwave-assisted synthesis at 80°C reduces side reactions compared to conventional heating .
- Time : Prolonged reflux (e.g., 24 hours in dichloromethane) improves cyclization efficiency in heterocyclic intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively isolates the target compound from by-products .
- Table 1 : Synthesis Optimization Parameters
| Step | Conditions | Key Parameters | Yield Improvement Strategy |
|---|---|---|---|
| Cyclization | Microwave, 80°C, 2h | Temperature ramp rate | Gradual heating (2°C/min) minimizes decomposition |
| Amidation | DCM, RT, 24h | Solvent polarity | Anhydrous solvents reduce hydrolysis |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in deuterated DMSO to confirm the thieno[3,4-c]pyrazole core and acetamide substituents. 2D NMR (COSY, HSQC) resolves connectivity ambiguities caused by aromatic proton overlap .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±0.001 Da) and detects trace impurities .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical uncertainties (e.g., confirmation of the dioxoisoindoline orientation) .
Q. What initial biological screening approaches are recommended for this compound based on structurally similar analogs?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs:
- Kinase Inhibition : Use ATP-binding site assays (e.g., fluorescence polarization) due to the pyrazole core’s affinity for kinase pockets .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Metabolic Stability : Perform microsomal incubation (human liver microsomes) to assess oxidative degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) observed during characterization?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) distinguishes between tautomeric forms (e.g., amine vs. imine) that cause splitting inconsistencies .
- Isotopic Labeling : Incorporate -labeled intermediates to simplify complex splitting in pyrazole NH protons .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to assign ambiguous signals .
Q. What computational strategies are effective in predicting the reactivity or bioactivity of derivatives of this compound?
- Methodological Answer :
- Reactivity Prediction : Use quantum mechanical calculations (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for regioselective derivatization .
- Docking Studies : Perform molecular docking (AutoDock Vina) with target proteins (e.g., EGFR kinase) to prioritize derivatives with enhanced binding affinity .
- ADMET Profiling : Apply QSAR models (e.g., SwissADME) to predict bioavailability and toxicity early in derivatization workflows .
Q. What experimental approaches are recommended to elucidate the interaction mechanisms between this compound and putative biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , /) for target proteins immobilized on sensor chips .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ) to distinguish enthalpic vs. entropic binding modes .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for structural mechanism insights (applicable to large targets like ribosomes) .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?
- Methodological Answer :
- Validate Force Fields : Re-optimize docking parameters using experimentally solved co-crystal structures of analogs .
- Solvent Effects : Include explicit solvent molecules (e.g., TIP3P water) in MD simulations to account for solvation-driven binding variations .
- Proteomic Profiling : Use phosphoproteomics to identify off-target interactions not captured by in silico models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
